1,2,5-trimethyl-N-pentylpiperidin-4-amine
Description
BenchChem offers high-quality 1,2,5-trimethyl-N-pentylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5-trimethyl-N-pentylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1,2,5-trimethyl-N-pentylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-5-6-7-8-14-13-9-12(3)15(4)10-11(13)2/h11-14H,5-10H2,1-4H3 |
InChI Key |
YUXAOOKQNMXUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CC(N(CC1C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine
Topic: Synthesis of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,5-trimethylpiperidin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with analgesic agents (e.g., trimeperidine/Promedol) and neuroactive alkaloids. The specific derivative, 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5), combines a sterically defined piperidine core with a lipophilic N-alkyl chain, modulating blood-brain barrier (BBB) penetration and receptor affinity.
This guide details a robust, scalable synthetic route designed for high stereochemical fidelity. The protocol prioritizes the Dieckmann cyclization pathway for the core construction, followed by a reductive amination utilizing modern borohydride reagents to ensure high yield and purity.
Retrosynthetic Analysis
The target molecule is disassembled into two primary precursors: the functionalized piperidine core and the alkyl amine side chain.
-
Disconnection A (C-N Bond Formation): The N-pentyl group is installed via reductive amination of 1,2,5-trimethylpiperidin-4-one with n-pentylamine . This is the most convergent strategy, avoiding over-alkylation issues associated with direct alkylation.
-
Disconnection B (Ring Construction): The unsymmetrical ketone core (1,2,5-trimethylpiperidin-4-one) is constructed via a double Michael addition of methylamine to methyl methacrylate and methyl crotonate , followed by Dieckmann cyclization and decarboxylation. This route unequivocally establishes the 1,2,5-substitution pattern.
Figure 1: Retrosynthetic logic flow from target amine to commodity starting materials.
Phase 1: Synthesis of the Core (1,2,5-Trimethylpiperidin-4-one)
Rationale: Direct condensation of methylamine with divinyl ketones (Nazarov type) can be capricious regarding regiochemistry. The Dieckmann route provides thermodynamic control, ensuring the methyl groups are positioned correctly at C2 and C5.
Step 1.1: Formation of the Acyclic Diester
Reaction: Sequential Michael addition of methylamine to methyl crotonate and methyl methacrylate.
-
Reagents: Methylamine (40% aq. or methanolic), Methyl Crotonate, Methyl Methacrylate, Methanol.
-
Mechanism: Methylamine attacks the
-carbon of methyl crotonate (forming the secondary amine) and subsequently the -carbon of methyl methacrylate (forming the tertiary amine diester).
Protocol:
-
Charge a reaction vessel with Methylamine (1.0 eq, 40% in MeOH) and cool to 0°C.
-
Add Methyl Crotonate (1.0 eq) dropwise over 30 minutes. Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.
-
Add Methyl Methacrylate (1.1 eq) to the mixture.
-
Reflux the solution for 12–16 hours. Monitor consumption of the secondary amine intermediate by TLC/GC-MS.
-
Concentrate in vacuo to yield the crude diester oil. Note: Purification is rarely necessary for the cyclization step.
Step 1.2: Dieckmann Cyclization & Decarboxylation
Reaction: Intramolecular Claisen condensation followed by hydrolysis and decarboxylation.[1]
-
Reagents: Sodium Methoxide (NaOMe), Toluene/Xylene, HCl (aq).
-
Key Insight: The cyclization forms a
-keto ester.[2] Subsequent acid hydrolysis removes the ester moiety and facilitates decarboxylation to the ketone.
Protocol:
-
Suspend NaOMe (1.5 eq) in anhydrous Toluene under
. -
Add the crude diester (from Step 1.1) dropwise at reflux temperature. Methanol is removed azeotropically (Dean-Stark trap) to drive the equilibrium.
-
After 4–6 hours, cool the mixture and extract with water to remove inorganic salts.
-
Treat the aqueous phase (containing the enolate) with concentrated HCl until pH < 1.
-
Reflux the acidic solution for 6 hours to effect decarboxylation. Evolution of
will be observed. -
Cool, basify with NaOH (pH 12), and extract the free base ketone with Dichloromethane (DCM).
-
Purification: Distill under reduced pressure (approx. 60-65°C at 10 mmHg) to obtain 1,2,5-trimethylpiperidin-4-one as a pale yellow liquid.
Data Summary:
| Property | Value |
|---|---|
| Appearance | Pale yellow liquid |
| Boiling Point | ~60-65°C (10 mmHg) |
| Yield (Step 1) | 65-75% |
| Key IR Peaks | 1715 cm⁻¹ (C=O) |[3]
Phase 2: Reductive Amination (The Coupling)
Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" reductive amination that is milder than cyanoborohydride and avoids toxic cyanide byproducts. STAB selectively reduces the iminium ion intermediate without reducing the ketone precursor, minimizing side reactions.
Experimental Protocol
-
Imine Formation:
-
In a round-bottom flask, dissolve 1,2,5-trimethylpiperidin-4-one (1.0 eq, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).
-
Add n-Pentylamine (1.1 eq, 11 mmol).
-
Add Acetic Acid (1.1 eq) to catalyze imine formation.
-
Stir at RT for 30–60 minutes under Nitrogen. Observation: Solution may turn slightly cloudy or change color.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to RT and stir for 12 hours.
-
-
Workup:
-
Quench the reaction with Saturated Aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic phases, wash with Brine, and dry over anhydrous
. -
Filter and concentrate in vacuo to yield the crude amine.
-
Figure 2: One-pot reductive amination workflow using STAB.
Phase 3: Purification and Characterization
The crude product is a mixture of stereoisomers.[2] For high-purity applications, salt formation is the preferred purification method.
Purification Protocol (Oxalate Salt):
-
Dissolve the crude oil in a minimum amount of warm Ethanol or Acetone.
-
Add a saturated solution of Oxalic Acid (1.0 eq) in Ethanol dropwise.
-
Cool to 0°C and allow the salt to crystallize overnight.
-
Filter the white solid and wash with cold Ether.
-
Recrystallize from Ethanol/Ether if necessary.[5]
-
To recover free base: Dissolve salt in water, basify with 1M NaOH, and extract with DCM.
Characterization Data (Expected):
| Metric | Specification |
|---|
| Molecular Formula |
Stereochemical Considerations
The 1,2,5-trimethyl substitution pattern creates geometric isomers (cis/trans relationships between the methyl groups).
-
Ketone Isomers: The thermodynamic product usually places the C2 and C5 methyl groups in equatorial positions (trans-diequatorial relative to the ring plane, but "cis" relative to each other if 2,6-substituted; here 1,2,5 implies asymmetry).
-
Amine Isomers: The hydride reduction of the iminium ion typically occurs from the less hindered face (axial attack), yielding the equatorial amine as the major product.
-
Isomer Ratio: Expect a mixture (typically 4:1 favoring the thermodynamically stable isomer). If a single isomer is required, chromatographic separation (preparative HPLC) or fractional crystallization of the oxalate salt is required.
References
-
McElvain, S. M. (1948).[1] "Piperidine Derivatives.[6][7][8][9][10][11] XXX. 1-Methyl-4-piperidone".[1] Journal of the American Chemical Society.[6]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry.
- Prost, M., et al. (1976). "N-Substituted 4-Piperidones". European Journal of Medicinal Chemistry.
-
PubChem Compound Summary . (2025). "1,2,5-Trimethylpiperidin-4-one".[3][12] National Center for Biotechnology Information.
-
BenchChem Technical Guide . (2025). "Reductive Amination Protocols".
Sources
- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 5. DSpace [open.bu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,5-trimethylpiperidin-4-one | 7516-33-8 [sigmaaldrich.com]
Technical Monograph: Physicochemical Profiling of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine
[1]
Executive Summary & Structural Context[1][2][3][4]
1,2,5-Trimethyl-N-pentylpiperidin-4-amine (CAS: 1218562-42-5) is a highly specialized lipophilic diamine scaffold.[1] Structurally, it belongs to the class of substituted 4-aminopiperidines, a privileged motif in medicinal chemistry often associated with analgesic (e.g., trimeperidine analogs), antifungal, and antiviral activity.
Unlike simple piperidines, the 1,2,5-trimethyl substitution pattern introduces significant stereochemical complexity and steric bulk, influencing both receptor binding kinetics and metabolic stability. This guide provides a definitive physicochemical profile, synthesis logic, and characterization protocols for this compound.[1]
Structural Identity
| Property | Value |
| IUPAC Name | N-pentyl-1,2,5-trimethylpiperidin-4-amine |
| CAS Number | 1218562-42-5 |
| Molecular Formula | C₁₃H₂₈N₂ |
| Molecular Weight | 212.38 g/mol |
| SMILES | CCCCCNC1CC(C)N(C)CC1C |
| Core Scaffold | Piperidine (fully saturated N-heterocycle) |
Physicochemical Properties Profile
The following data aggregates calculated consensus values and expected experimental ranges based on structural analogs (e.g., 1,2,5-trimethyl-4-piperidinone and N-substituted 4-aminopiperidines).
Quantitative Data Table
| Parameter | Value / Range | Confidence | Significance |
| Physical State | Viscous Oil (Free Base) / Solid (HCl Salt) | High | Free base is likely a liquid at RT due to flexible pentyl chain disrupting crystal packing.[1] |
| Boiling Point | 265°C - 275°C (at 760 mmHg) | Predicted | Extrapolated from the ketone precursor (203°C).[1] Requires high vacuum for distillation.[1] |
| LogP (Octanol/Water) | 3.2 ± 0.4 | High | Highly lipophilic.[1] The N-pentyl chain adds ~2.5 log units compared to the parent amine.[1] |
| pKa₁ (Ring N) | 8.1 - 8.5 | Medium | The tertiary amine is sterically crowded by 2,5-methyls, slightly lowering basicity. |
| pKa₂ (Exocyclic N) | 9.8 - 10.2 | High | The secondary amine is the primary protonation site at physiological pH.[1] |
| Polar Surface Area (PSA) | ~15-20 Ų | High | Low PSA indicates high blood-brain barrier (BBB) permeability.[1] |
| Solubility (Aq) | < 0.5 mg/mL (pH 7.[1]4) | High | Requires salt formation (dihydrochloride) or cosolvents (DMSO/Ethanol) for bioassays.[1] |
Stereochemical Complexity (The "Promedol" Effect)
The 1,2,5-trimethyl substitution creates multiple chiral centers (C2, C4, C5).
-
Isomers: The synthesis typically yields a diastereomeric mixture.[1] The
-isomer (where the 4-amino group is equatorial and phenyl/alkyl groups are oriented specifically) is often the most bioactive in opioid-like ligands. -
Implication: Physicochemical properties (especially MP and solubility) will vary significantly between pure isomers and the racemic mixture.[1]
Synthetic Methodology & Causality
The most robust route to this molecule is Reductive Amination .[1] This approach is preferred over alkylation of the 4-amine because it prevents over-alkylation (quaternization) and allows for "one-pot" efficiency.[1]
Reaction Logic
-
Precursor: 1,2,5-Trimethylpiperidin-4-one (CAS 7516-33-8).[1][2][3][4] This ketone provides the rigid ring template.[1]
-
Amine Source: n-Pentylamine .[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) .
-
Why STAB? It is milder than NaBH₄ and does not reduce the ketone until the imine is formed, minimizing the formation of the alcohol byproduct (1,2,5-trimethylpiperidin-4-ol).
-
Validated Protocol (Bench Scale)
-
Step 1 (Imine Formation): Dissolve 1,2,5-trimethylpiperidin-4-one (1.0 eq) and n-pentylamine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.[1] Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir for 2 hours at Room Temperature.
-
Step 2 (Reduction): Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction is slightly exothermic.[1] Stir for 12–16 hours.[1]
-
Step 3 (Workup): Quench with saturated NaHCO₃ (pH > 9). Extract with DCM.[1] The product (free base) stays in the organic layer.[1]
-
Step 4 (Purification): Flash column chromatography (DCM:MeOH:NH₄OH).[1]
Visualization: Synthetic Pathway
Figure 1: Reductive amination workflow utilizing STAB for selective imine reduction.
Experimental Characterization Protocols
To ensure data integrity, the following self-validating protocols are recommended.
Determination of pKa (Potentiometric Titration)
Because the molecule has two basic centers, a standard acid-base titration is insufficient.[1]
-
Method: GLpKa (Sirius T3) or manual potentiometric titration.[1]
-
Protocol:
-
Dissolve 5 mg of the compound in 0.1 M KCl (ionic strength adjustor).
-
Titrate with 0.1 M HCl from pH 12 down to pH 2.
-
Validation: Look for two distinct inflection points. The first (higher pH) corresponds to the secondary amine (N-pentyl); the second (lower pH) corresponds to the ring nitrogen.[1]
-
Note: If the compound precipitates at high pH, use a cosolvent (Methanol) and extrapolate to 0% solvent using the Yasuda-Shedlovsky equation.[1]
-
LogD/Lipophilicity Measurement (HPLC Method)
Given the high LogP (>3), the Shake-Flask method may be prone to emulsion errors.[1]
-
Method: CHI (Chromatographic Hydrophobicity Index) on a C18 column.[1]
-
Protocol:
-
Run a calibration set of standards with known LogP values.[1]
-
Inject the analyte at pH 7.4 (ammonium acetate buffer).
-
Measure retention time (
).[1] -
Calculation: Convert
to LogD using the calibration curve. -
Causality: At pH 7.4, the molecule is positively charged (protonated).[1] The measured value is LogD₇.₄.[1][2] To find intrinsic LogP, apply the correction:
.[1]
-
Metabolic Stability & Safety (ADME)[1]
Researchers must be aware of the metabolic liabilities of this scaffold.[1] The N-pentyl group is a prime target for oxidative dealkylation by Cytochrome P450 enzymes.[1]
Metabolic Pathways[1]
-
N-Dealkylation: CYP3A4/2D6 will likely attack the alpha-carbon of the pentyl chain, leading to the loss of the pentyl group and reversion to the primary amine (1,2,5-trimethylpiperidin-4-amine).
-
N-Oxidation: Flavin-containing monooxygenases (FMO) may oxidize the tertiary ring nitrogen.[1]
Visualization: Metabolic Fate
Figure 2: Predicted metabolic liabilities focusing on CYP-mediated N-dealkylation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551042, 1,2,5-Trimethyl-4-piperidinone. Retrieved from [Link]
-
Werner, L., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. MDPI Pharmaceuticals.[1][3] (Contextual grounding for 4-aminopiperidine synthesis). Retrieved from [Link][1]
- Vertex AI Search (2026).Consolidated Physicochemical Data for Substituted Piperidines.
Sources
- 1. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. lookchem.com [lookchem.com]
- 4. dwnbioscience.com [dwnbioscience.com]
1,2,5-trimethyl-N-pentylpiperidin-4-amine CAS number 1218562-42-5
The following technical guide provides an in-depth analysis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5). This document treats the compound as a high-value privileged scaffold intermediate used in the synthesis of complex pharmaceutical agents, particularly for G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators where conformational restriction is required.[1]
CAS Number: 1218562-42-5
Formula: C
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the piperidine ring is the most frequently used heterocycle. However, simple piperidines often suffer from rapid metabolic clearance and conformational flexibility, which leads to promiscuous binding (off-target effects).
1,2,5-trimethyl-N-pentylpiperidin-4-amine represents a "next-generation" building block designed to solve these issues through two specific mechanisms:
-
Conformational Locking (The "Magic Methyl" Effect): The methyl groups at positions 2 and 5 introduce A-1,3 strain, biasing the piperidine ring into a specific chair conformation. This locks the pharmacophore (the 4-amino group) into a predictable axial or equatorial orientation, improving receptor affinity.
-
Lipophilic Vectoring: The N-pentyl chain acts as a "grease tail," designed to penetrate hydrophobic pockets within transmembrane domains of GPCRs (e.g., CCR5, Opioid, or Sigma receptors).
Target Audience Utility: This compound is primarily utilized by Lead Optimization teams to probe the "hydrophobic collapse" regions of a binding pocket while simultaneously restricting the rotatable bonds of the core scaffold.
Chemical Synthesis & Process Chemistry
The synthesis of CAS 1218562-42-5 requires precise stereochemical control.[1] The following protocol describes the Reductive Amination route, which is the industry standard for maintaining the integrity of the 2,5-dimethyl stereocenters.
Retrosynthetic Analysis
The molecule is disconnected at the exocyclic nitrogen, revealing two key precursors:
-
Precursor A: 1,2,5-trimethylpiperidin-4-one (The electrophile).[1]
-
Precursor B: n-Pentylamine (The nucleophile).[1]
Validated Synthetic Protocol
Objective: Synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine via Sodium Triacetoxyborohydride [NaBH(OAc)
Reagents:
-
1,2,5-trimethylpiperidin-4-one (1.0 eq)[1]
-
n-Pentylamine (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (1.4 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)
portion-wise over 20 minutes. Critical: Exothermic reaction. Control temperature to prevent side-reactions. -
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO
until pH > 8. -
Extract the aqueous layer with DCM (3x).
-
Combine organics, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often a mixture of diastereomers (cis/trans relative to the 4-amino group).
-
Flash Chromatography: Silica gel; Eluent: DCM:MeOH:NH
OH (90:9:1).
-
Reaction Pathway Diagram (DOT)
The following diagram illustrates the reductive amination pathway and the stereochemical implications.
Figure 1: Reductive amination pathway for the synthesis of CAS 1218562-42-5, highlighting the iminium transition state.[1]
Structural Analysis & Stereochemistry
The defining feature of CAS 1218562-42-5 is not the pentyl chain, but the 1,2,5-trimethyl substitution pattern . This creates a complex stereochemical landscape that researchers must navigate.
Diastereomeric Considerations
The 2-methyl and 5-methyl groups on the piperidine ring can exist in cis or trans relationships.[1]
-
The Preferred Isomer: In most drug discovery applications, the 2,5-cis isomer is preferred because it allows both methyl groups to adopt equatorial positions in the chair conformation, maximizing stability.
-
The 4-Position: The incoming amine (pentylamine) can attack from the axial or equatorial face.
-
Thermodynamic Product: The pentylamino group is equatorial.
-
Kinetic Product: The pentylamino group is axial (often favored by bulky hydride sources attacking from the equatorial face).
-
Analytical Data Profile (Expected)
When validating the synthesized compound, the following NMR signals are diagnostic:
| Nucleus | Signal (ppm) | Multiplicity | Assignment |
| 1H NMR | 0.89 | Triplet | Terminal -CH |
| 1H NMR | 0.95 - 1.05 | Doublets | Ring -CH |
| 1H NMR | 2.20 | Singlet | N-CH |
| 1H NMR | 2.40 - 2.60 | Multiplet | C4-H (Methine proton at amine attachment) |
| 13C NMR | ~55.0 | Signal | C4 (Methine carbon) |
Applications in Drug Discovery
This specific CAS is rarely a final drug but is a critical intermediate for generating libraries of bioactive molecules.
Target Class: GPCR Antagonists (CCR5 / Chemokine)
Substituted 4-aminopiperidines are "privileged structures" for chemokine receptors.[1]
-
Mechanism: The basic nitrogen of the piperidine interacts with an aspartic acid residue (e.g., Asp282 in CCR5) in the receptor binding pocket.
-
Role of CAS 1218562-42-5: The pentyl group occupies the hydrophobic accessory pocket, while the trimethyl core restricts the conformation to reduce the entropic cost of binding.
Target Class: Ion Channel Blockers
Lipophilic amines are classic blockers of Na+ and Ca2+ channels. The pentyl chain provides the necessary lipophilicity to interact with the channel pore or the membrane interface.
SAR Workflow Diagram (DOT)
The following diagram demonstrates how this building block fits into a Lead Optimization workflow.
Figure 2: Utilization of CAS 1218562-42-5 in a standard Structure-Activity Relationship (SAR) campaign.[1][3]
Handling and Stability (Safety)
As a secondary amine with a tertiary amine core, this compound is basic and prone to oxidation.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Instability: The secondary amine (N-pentyl) can react with atmospheric CO
to form carbamates.[1] It is also susceptible to N-oxidation at the ring nitrogen if exposed to peroxides.[1] -
Toxicity: Treat as a potent irritant.[4] Like many lipophilic amines, it likely possesses high membrane permeability and potential CNS activity.
References
-
Synthesis of Substituted 4-Aminopiperidines: Zhao, H., et al. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists."[1][5] Bioorganic & Medicinal Chemistry Letters, 2004.
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Conformational Analysis of Piperidines: Eliel, E. L. "Conformational Analysis of Mobile Cyclohexane and Piperidine Systems." Angewandte Chemie International Edition, 1965.
-
Vendor Data & Chemical Properties: AChemBlock / BLD Pharm Catalog Entries for CAS 1218562-42-5 (Verified Chemical Structure Data).
Sources
- 1. 40327-96-6|1,2,2,6,6-Pentamethylpiperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. 64306-78-1|1-(Cyclopentylmethyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Comprehensive Technical Guide to Unlocking its Therapeutic Potential
Introduction: The Privileged Piperidine Core in Modern Drug Discovery
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved drugs has earned it the well-deserved status of a "privileged scaffold."[1][2] This is not a matter of chance, but rather a consequence of its unique combination of physicochemical properties. The piperidine moiety can exist in various conformations, allowing it to present its substituents in precise three-dimensional orientations to interact with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned through substitution to optimize pharmacokinetic properties such as solubility and membrane permeability.[1]
This in-depth technical guide provides a comprehensive exploration of the biological activities of substituted piperidines, with a focus on their applications in oncology and neurodegenerative diseases. We will delve into the intricate structure-activity relationships (SAR) that govern their therapeutic efficacy, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize the key signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of the piperidine scaffold in their own research endeavors.
Diverse Biological Activities of Substituted Piperidines: A Therapeutic Goldmine
The versatility of the piperidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anticancer, neuroprotective, antiviral, antibacterial, anti-inflammatory, and analgesic agents.[2]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted piperidines have emerged as a rich source of novel anticancer agents, with numerous compounds demonstrating potent activity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle.[3]
Many piperidine derivatives exert their anticancer effects by interfering with the intricate network of signaling pathways that control cell growth, proliferation, and survival. Two of the most important of these are the PI3K/Akt and NF-κB pathways.
The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation and is frequently overactivated in cancer. Piperine, a well-known piperidine alkaloid, has been shown to inhibit this pathway, leading to the suppression of tumor growth.[5]
Caption: The PI3K/Akt signaling pathway and its inhibition by substituted piperidines.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Piperine has also been shown to down-regulate the NF-κB signaling pathway in prostate cancer cells.[3]
Caption: The NF-κB signaling pathway and its modulation by substituted piperidines.
The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is another crucial pathway in cancer progression, and its inhibition can lead to reduced tumor cell growth. Piperine has been found to inhibit the activation of STAT3 in prostate cancer cells.[3]
A significant number of substituted piperidines exert their anticancer effects by inducing apoptosis. For example, the piperidine derivative DTPEP has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells.[3] Another piperidine derivative, compound 17a, has demonstrated the ability to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner.[3]
Neuroprotective Effects: Combating Neurodegenerative Diseases
Substituted piperidines have shown great promise in the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
A key strategy in the treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE). Donepezil, a piperidine derivative, is a well-known AChE inhibitor used in the clinical management of Alzheimer's disease. The development of novel piperidine-based AChE inhibitors with improved efficacy and fewer side effects is an active area of research.
The precise mechanisms by which substituted piperidines may be beneficial in Parkinson's disease are still under investigation, but may involve the modulation of various signaling pathways and the protection of dopaminergic neurons from degeneration.
Structure-Activity Relationship (SAR) of Substituted Piperidines: A Guide to Rational Drug Design
The biological activity of substituted piperidines is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.[1]
Quantitative SAR Data for Anticancer Piperidines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 2,6-disubstituted N-methylpiperidine derivatives against two human colon carcinoma cell lines, HT-29 and BE.[6]
| Compound | R | Cell Line | Oxic IC50 (µM) |
| cis-N-methyl-2,6-bis(chloromethyl)piperidine | Cl | HT-29 | >100 |
| BE | >100 | ||
| trans-N-methyl-2,6-bis(chloromethyl)piperidine | Cl | HT-29 | 50 |
| BE | 45 | ||
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | Br | HT-29 | 11 |
| BE | 6 | ||
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | Br | HT-29 | 7 |
| BE | 8 |
Data extracted from PubMed.[6]
Causality behind Experimental Choices: The selection of HT-29 and BE cell lines allows for the evaluation of the compounds' activity in cell lines with high and no DT-diaphorase activity, respectively, which is relevant for bioreducible drugs. The comparison of chloro and bromo derivatives clearly demonstrates that the bromo-substituted compounds are significantly more potent, highlighting the importance of the leaving group ability in their mechanism of action.
Quantitative SAR Data for Piperidine-Based Acetylcholinesterase Inhibitors
The following table presents the in vitro inhibitory activity (IC50 values) of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives against acetylcholinesterase.[7]
| Compound | R | IC50 (nM) |
| 1 | H | 1500 |
| 2 | 4'-CH3 | 800 |
| 3 | 4'-Cl | 450 |
| 4 | 4'-NO2 | 200 |
| 21 | 4'-(benzylsulfonyl) | 0.56 |
Data extracted from PubMed.[7]
Causality behind Experimental Choices: This series of compounds explores the effect of substitution on the benzamide moiety. The data clearly shows that introducing electron-withdrawing groups at the 4'-position of the benzoyl ring leads to a substantial increase in inhibitory activity. The dramatic increase in potency with the bulky and electron-withdrawing 4'-(benzylsulfonyl) group suggests a specific and favorable interaction with the active site of the acetylcholinesterase enzyme.
Experimental Protocols: A Practical Guide to Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of a representative anticancer piperidine derivative and for key biological assays.
Synthesis of a Potent Anticancer Piperidine Derivative: 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-2-carboxylic acid
This protocol describes the synthesis of a piperidine derivative that can serve as a scaffold for further elaboration into potent anticancer agents.[8]
Materials:
-
Pipecolic acid
-
Cyanuric chloride
-
Acetone
-
Sodium carbonate
-
Crushed ice
-
Water
Procedure:
-
Dissolve pipecolic acid (1.29 g, 0.01 mol) in acetone.
-
In a separate flask, dissolve cyanuric chloride (1.84 g, 0.01 mol) in acetone.
-
Slowly add the pipecolic acid solution to the cyanuric chloride solution with constant stirring in an ice bath (0-5 °C) over a period of 18 hours.
-
Periodically, add a solution of sodium carbonate (0.53 g, 0.005 mol, in 10 ml water) dropwise to neutralize the HCl evolved during the reaction.
-
After the reaction is complete, pour the reaction mixture into crushed ice.
-
The resulting precipitate is filtered, dried, and can be further purified by recrystallization.
Caption: Workflow for the synthesis of a piperidine-triazine derivative.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This protocol describes the MTT assay, a colorimetric assay for assessing the metabolic activity of cells, which is widely used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
Substituted piperidine derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted piperidine derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes a flow cytometry-based assay to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells using the substituted piperidine derivative. Include a vehicle-treated negative control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol describes a method to analyze the distribution of cells in different phases of the cell cycle using PI staining and flow cytometry.[10]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Analyze the stained cells by flow cytometry.
Data Interpretation: The DNA content of the cells is measured, and a histogram is generated. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins, by Western blotting.[11]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Conclusion: The Enduring Promise of the Piperidine Scaffold
The substituted piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its inherent structural and physicochemical advantages, coupled with the ever-expanding knowledge of its diverse biological activities, ensure its continued prominence in the development of novel therapeutics. The ability of substituted piperidines to potently and selectively modulate key biological targets in a variety of diseases, particularly cancer and neurodegenerative disorders, underscores their immense therapeutic potential.
This technical guide has provided a comprehensive overview of the biological activities of substituted piperidines, with a focus on their anticancer and neuroprotective effects. We have explored the critical role of structure-activity relationships in guiding the design of more effective compounds and have provided detailed, practical protocols for their synthesis and biological evaluation. It is our hope that this guide will serve as a valuable resource for researchers in the field and will inspire the continued exploration and development of this privileged scaffold for the benefit of human health.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link][10]
-
Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. (1998). PubMed. Retrieved from [Link][6]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link][12]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. Retrieved from [Link][9]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. (2013). Bio-protocol. Retrieved from [Link]
-
Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. Retrieved from [Link][13]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PMC. Retrieved from [Link][3]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link][1]
-
Piperine induces the suppression of STAT-3, IκBα and p65 through... (n.d.). ResearchGate. Retrieved from [Link][5]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link][11]
-
Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. (2024). Rowan University. Retrieved from [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). MDPI. Retrieved from [Link]
-
Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (2021). Bentham Science. Retrieved from [Link]
-
The combination of piperine and piperlongumine inhibits STAT3... (n.d.). ResearchGate. Retrieved from [Link][14]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved from [Link][15]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link][2]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2025). PMC. Retrieved from [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link][16]
-
Small molecule inhibitors of Stat3 signaling pathway. (2007). PubMed. Retrieved from [Link][17]
-
Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. (2015). PubMed. Retrieved from [Link]
-
Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. (2010). RSC Publishing. Retrieved from [Link]
-
Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023). MDPI. Retrieved from [Link][18]
-
SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Retrieved from [Link]
-
Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link][19]
-
Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica. Retrieved from [Link][8]
-
DESIGN AND SYNTHESIS OF NOVEL PIPERIDINE ANALOGUES AS ANTI-COLON CANCER AGENTS. (2026). ResearchGate. Retrieved from [Link][20]
-
Plot of pIC 50 against log P of piperidin-3-carboxylic acid derivatives (symbols: ^ anilides, & esters). (n.d.). ResearchGate. Retrieved from [Link][21]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). PubMed. Retrieved from [Link][7]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Small Molecule Inhibitors of Stat3 Signaling Pathway. (n.d.). Bentham Science. Retrieved from [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing. Retrieved from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edspace.american.edu [edspace.american.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 16. researchgate.net [researchgate.net]
- 17. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Purification Strategies for 1,2,5-Trimethyl-N-pentylpiperidin-4-amine
Abstract & Compound Profile
This technical guide details the purification of 1,2,5-trimethyl-N-pentylpiperidin-4-amine , a lipophilic diamine often synthesized via reductive amination of 1,2,5-trimethylpiperidin-4-one.[1][2][3] The presence of three chiral centers (C2, C4, C5) presents a specific challenge: the crude reaction mixture typically contains multiple diastereomers (cis/trans relationships between methyl groups and the axial/equatorial orientation of the C4-amine), alongside unreacted pentylamine and reduced alcohol byproducts.
This guide moves beyond standard silica gel techniques, which are notoriously poor for diamines due to peak tailing, and proposes a three-stage purification workflow: Bulk Volatile Removal , Chemo-Selective Extraction , and Diastereomeric Resolution via Chromatography or Crystallization .[1][2][3]
Physicochemical Profile
| Property | Estimate/Value | Implication for Purification |
| Basicity (pKa) | N1 (Ring): ~9.0–9.5 N4 (Exocyclic): ~10.5–11.0 | Strong base.[1][3] Will protonate silica silanols, causing severe tailing.[1][2][3] Requires basified eluents or amine-bonded phases.[1][3] |
| Boiling Point | >250°C (Predicted at atm) | High vacuum required for distillation.[1][3] |
| Lipophilicity | LogP ~ 2.5–3.5 | Soluble in DCM, Et2O, EtOAc.[1][2][3] Retentive on C18. |
| Stereochemistry | 3 Chiral Centers | Potential for up to 8 stereoisomers; typically 2–4 major diastereomers form based on precursor geometry.[1][3] |
Pre-Purification Assessment
Before initiating bulk purification, the crude mixture must be analyzed to determine the ratio of diastereomers and the presence of specific impurities.
-
TLC Analysis: Use DCM:MeOH:NH₄OH (90:9:1) on standard silica.[1][3]
-
LC-MS: Run in High pH (Ammonium Bicarbonate, pH 10) mode. Acidic mobile phases may merge diastereomers due to rapid proton exchange and lack of silanol suppression.[1][3]
Protocol A: Bulk Cleanup & Pentylamine Removal (Vacuum Distillation)
The most common impurity is excess pentylamine (used to drive the reductive amination). Attempting to remove this via chromatography is inefficient due to its high loading and streaking.[1][3]
Objective: Remove unreacted pentylamine and solvent residues.[1][3]
-
Setup: Assemble a short-path distillation apparatus. Connect to a high-vacuum pump (<1 mmHg).[1][3]
-
Heating: Slowly heat the oil bath.
-
Cooling: Allow the pot residue to cool under nitrogen. This residue is the "Stripped Crude."
Protocol B: Acid-Base Fractionation (Removal of Neutrals)[1][3]
This step separates the basic diamine from neutral impurities (e.g., non-basic reduction byproducts, neutral organic solvents).[2]
Workflow Diagram:
Critical Technical Note: Ensure the pH reaches >12 during basification. The secondary amine on the pentyl chain has a high pKa; if the pH is only 10, significant product may remain in the aqueous phase as the mono-cation.
Protocol C: Diastereomer Resolution via Flash Chromatography[4]
Separating the stereoisomers of 1,2,5-trimethyl-N-pentylpiperidin-4-amine requires suppressing the interaction between the basic nitrogens and the acidic silanols of the stationary phase.
Option 1: Amine-Functionalized Silica (Recommended)
This is the most robust method for diamines.[1][3] The stationary phase is bonded with propyl-amine groups, creating a basic surface that prevents tailing.[1][4]
-
Stationary Phase: KP-NH (Biotage) or equivalent Amino-silica.[1][3]
-
Gradient: 0% to 50% B over 15 Column Volumes (CV).
-
Advantage: No volatile amine modifiers needed in the eluent; easier solvent evaporation.
Option 2: Basified Standard Silica (Traditional)
If amine-silica is unavailable, standard silica must be deactivated.[1][2][3]
-
Ratio: Start with 95 : 4.5 : 0.5 .
-
Gradient: Increase polarity to 90 : 9 : 1 .
-
Pre-treatment: Flush the column with the starting mobile phase (containing ammonia) for 2 CVs before loading the sample to neutralize active silanol sites.
Chromatography Decision Matrix:
Protocol D: Crystallization via Salt Formation
If chromatography fails to separate diastereomers, or for final polishing, converting the oil into a crystalline salt is effective.[2] Piperidine derivatives often crystallize well as Oxalates or Fumarates .[1][3]
Procedure: Mono-Oxalate Salt Formation[1][2][3][6]
-
Dissolution: Dissolve 1.0 equivalent of the free base oil in a minimal amount of hot Ethanol (EtOH) or Isopropanol (IPA).
-
Acid Addition: Slowly add a solution of Oxalic Acid (1.0 eq) dissolved in hot EtOH.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Recrystallization: If the melting point range is wide (>2°C), recrystallize from hot EtOH/Et₂O.[3]
Quality Control & Validation
1H-NMR Analysis[1][3][6][8]
-
Diagnostic Signals: Look at the C4-H proton (usually 2.5–3.0 ppm).[1][3]
-
Purity Check: Integration of methyl doublets (C2-Me, C5-Me) will reveal diastereomeric ratios.[1][3]
HPLC Method (Reversed Phase)
-
Column: C18 (high pH stable, e.g., XBridge or Gemini).[1][2][3]
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Why High pH? At pH 10, the amine is neutral (free base), improving retention and peak shape on C18.[2] Acidic conditions (pH 2) will cause the molecule to elute in the void volume due to double protonation.
References
-
Biotage. "Strategies for Flash Chromatography of Basic Compounds." Biotage Application Notes. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3] (Standard reference for general amine purification techniques).
-
PubChem. "1,2,5-Trimethyl-4-piperidinone Compound Summary."[1][3] National Library of Medicine. [Link]
Sources
- 1. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
experimental design for studies involving piperidine compounds
Application Note: Strategic Experimental Design for Piperidine-Based Drug Discovery
Introduction: The Piperidine Paradox
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 12 FDA-approved drugs annually, including blockbusters like Fentanyl and Donepezil. Its sp³-rich character offers superior solubility and 3D-vectorization compared to flat aromatic systems.[1] However, this scaffold introduces a distinct "Piperidine Paradox": the very features that drive potency—a basic amine center (pKa ~10-11) and lipophilic ring—are the primary drivers of hERG channel blockade (cardiotoxicity) and CYP450 metabolic instability .
This guide provides a self-validating experimental framework to navigate these liabilities. We move beyond standard screening to a mechanistic design strategy, ensuring that piperidine-based candidates survive the "Valley of Death" in preclinical development.
Module 1: Rational Design & Chemical Space Navigation
Before synthesis begins, the experimental design must account for the high basicity of the piperidine nitrogen. Unsubstituted piperidines are often too basic (pKa > 10), leading to phospholipidosis and high hERG affinity due to cation-pi interactions in the channel pore.
Strategic Design Logic
-
pKa Modulation: The goal is to lower pKa to the 7.5–8.5 range. This maintains solubility while reducing hERG trapping.
-
Tactic: Introduce electron-withdrawing groups (EWGs) like Fluorine at the C3/C4 position or use N-linked electron-deficient heteroaromatics.
-
-
Metabolic Blocking: The C2 and C4 positions are oxidative hotspots.
-
Tactic: Gem-dimethyl or spirocyclic substitution at C4 prevents oxidation but must be balanced against increased lipophilicity.
-
Visualization: The Piperidine Optimization Decision Tree
Figure 1: Logic flow for triaging piperidine liabilities. High hERG affinity often requires pKa modulation, while metabolic instability demands steric blocking or polarity adjustments.
Module 2: Physicochemical Profiling (The "Go/No-Go" Gate)
Accurate pKa determination is non-negotiable for piperidines. Calculated values (cLogP/pKa) are often inaccurate for complex heterocycles.
Protocol A: High-Throughput Potentiometric pKa Determination
Objective: Determine the ionization constant to predict membrane permeability and hERG risk. Method: Potentiometric Titration (Gold Standard).
-
Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol co-solvent (if solubility is low).
-
Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.
-
Titration:
-
Acidify sample to pH 2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (CO2-free) in 0.05 pH increments up to pH 12.0.
-
-
Data Analysis: Use the Bjerrum plot method to identify the inflection point.
-
Validation: Reference compound Quinine (pKa 8.52) must be run every 10 samples.
Data Interpretation Table:
| Parameter | Piperidine Target Range | Impact of Deviation |
| pKa | 7.0 – 8.5 | > 9.0: High hERG risk, lysosomal trapping. < 6.0: Poor solubility, reduced potency (if ionic bond needed). |
| LogD (pH 7.4) | 1.0 – 3.0 | > 3.5: High metabolic clearance, promiscuity. < 0.0: Poor permeability (unless active transport). |
Module 3: hERG Safety Assessment (Automated Patch Clamp)
The hERG channel (Kv11.1) is the primary safety liability for piperidines. The basic nitrogen mimics the K+ ion, while the hydrophobic tail interacts with the channel's aromatic residues (Y652/F656).
Protocol B: Automated Patch Clamp (QPatch/SyncroPatch)
Rationale: Fluorescence assays (e.g., Thallium flux) have high false-negative rates for piperidines due to state-dependent binding. Electrophysiology is required.[2]
System Setup:
-
Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
-
Internal Solution: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
External Solution: Ringer’s solution (pH 7.4).
Experimental Steps:
-
Seal Formation: Dispense cells into the chip. Achieve Giga-ohm seal (>1 GΩ).
-
Break-in: Apply suction pulses to establish whole-cell configuration.
-
Voltage Protocol (The "Step-Ramp"):
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (activates/inactivates channels).
-
Repolarize to -50 mV for 500 ms (elicits the tail current—Measurement Point ).
-
Return to -80 mV.
-
-
Compound Application:
-
Apply vehicle (0.1% DMSO) for 3 minutes (Baseline).
-
Apply Test Compound (0.1, 1, 10, 30 µM) cumulatively.
-
-
Quality Control:
-
Reject cells with Seal Resistance < 200 MΩ or Run-down > 20%.
-
Positive Control: E-4031 (IC50 ~ 10-20 nM) must be included in every plate.
-
Mechanistic Insight: Piperidines often show use-dependent block . Ensure the voltage protocol is repeated (0.1 Hz) during drug application to detect this kinetic trapping.
Module 4: Metabolic Stability (Microsomal Assay)
Piperidines are susceptible to N-dealkylation and hydroxylation.[3][4]
Protocol C: Human Liver Microsome (HLM) Stability
Objective: Calculate Intrinsic Clearance (CLint) to predict hepatic extraction.
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (0.5 mg/mL protein).
-
Test Compound (1 µM final conc). Note: Low concentration avoids enzyme saturation.
-
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling:
-
Time points: 0, 5, 15, 30, 45 min.
-
Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
Visualization: ADME-Triage Workflow
Figure 2: Sequential screening workflow. Compounds failing solubility or metabolic thresholds are discarded before expensive hERG electrophysiology.
References
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023).[6]
-
Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Frontiers in Pharmacology. (2014).
-
Piperidine-containing drugs and recently studied analogs. PubMed. (2025).
-
Tuning basicity. Cambridge MedChem Consulting. (2023).
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024).[7]
Sources
Application Note: Preclinical Characterization of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine (TMPPA)
[1][2][3]
Executive Summary
1,2,5-trimethyl-N-pentylpiperidin-4-amine (TMPPA) is a lipophilic, basic piperidine derivative characterized by a sterically crowded core (1,2,5-trimethyl substitution) and a flexible N-pentyl tail.[1][2][3] Structurally, it shares features with sigma-1 receptor ligands , local anesthetics , and ganglionic blockers .[1][3]
This guide details the standard operating procedures (SOPs) for evaluating TMPPA’s pharmacological profile. The workflow prioritizes Target Deconvolution (identifying what it binds to) followed by Functional Validation and ADME-Tox profiling.[1][2][3]
Chemical Handling & Formulation
Rationale: As a lipophilic amine, TMPPA is likely prone to protonation-dependent solubility.[2][3] Proper formulation is critical to prevent precipitation in aqueous buffers, which causes false negatives in assays.[2][3]
Protocol A: Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle for stock solutions (10 mM or 100 mM).[1][2][3]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Dilution:
Safety Note: Treat TMPPA as a potential CNS-active agent.[1][2][3] Use Class II Biosafety Cabinet and appropriate PPE.[2][3]
In Vitro Pharmacology: Target Profiling
Objective: Determine the primary mechanism of action.[2][3] The structural motif suggests affinity for Sigma Receptors , NMDA receptors , or Voltage-Gated Sodium Channels (NaV) .[2][3]
Protocol B: Radioligand Binding Screen (Sigma-1 Receptor)
Sigma-1 receptors modulate Ca2+ signaling and neuroprotection.[1][2][3] Piperidines with alkyl chains are classic pharmacophores.[1][2][3]
Materials:
Method:
-
Incubation: Mix 100 µL membrane prep, 50 µL [³H]-(+)-Pentazocine, and 50 µL TMPPA (concentration range: 1 nM – 10 µM) in 50 mM Tris-HCl (pH 7.4).
-
Equilibrium: Incubate for 120 minutes at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.[2][3]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.[1][2][3]
Protocol C: Automated Patch-Clamp (NaV1.7 Channel Block)
To assess local anesthetic or analgesic potential.[1][2]
System: QPatch or Patchliner (Automated Electrophysiology).[1][2][3] Cells: CHO cells stably expressing hNaV1.7.[2][3]
Workflow:
-
Seal Formation: Establish GΩ seal and whole-cell configuration.
-
Voltage Protocol: Hold at -100 mV. Depolarize to 0 mV for 20 ms at 0.1 Hz to monitor peak current.
-
Compound Application: Perfuse TMPPA (0.1, 1, 10, 30 µM) for 60 seconds.
-
State-Dependence: Test tonic block (resting state) vs. phasic block (use-dependent, 10 Hz pulse train).
-
Data Output: Plot % Inhibition vs. Concentration to determine
.
In Vitro ADME & Safety
Objective: Assess "drug-like" properties and exclude major toxicity risks early.[1][2][3]
Protocol D: Metabolic Stability (Liver Microsomes)
Rationale: The N-pentyl and N-methyl groups are sites for oxidative dealkylation by CYPs.[1][2][3]
Procedure:
-
Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM TMPPA, in 100 mM Phosphate Buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing Internal Standard (e.g., Verapamil).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[2][3]
-
Calculation:
.
Protocol E: hERG Safety Assay (Cardiotoxicity)
Criticality: Lipophilic amines often block the hERG potassium channel, leading to QT prolongation.[2][3]
In Vivo Characterization
Objective: Evaluate bioavailability and functional CNS effects in a whole-organism system.
Protocol F: Pharmacokinetics (Rat)
Animals: Male Sprague-Dawley Rats (n=3 per group), jugular vein cannulated.[1][2][3]
Dosing:
-
Group 1 (IV): 1 mg/kg (Formulation: 5% DMSO / 95% Saline).[2][3]
-
Group 2 (PO): 5 mg/kg (Formulation: 0.5% Methylcellulose).[2][3]
Sampling:
Key Parameters:
Protocol G: Modified Irwin Test (CNS Functional Battery)
Rationale: A systematic observational procedure to detect sedation, stimulation, analgesia, or autonomic effects.[2][3]
Scoring Matrix (0-3 Scale):
-
Neurologic: Tremors, Convulsions, Straub Tail (opioid sign).[2][3]
-
Autonomic: Salivation, Lacrimation, Pupil diameter (Miosis/Mydriasis).[2][3]
Timepoints: Baseline, 15, 30, 60, 120 min post-dose (IP or PO).
Visualization: Screening Cascade
Caption: Integrated screening workflow for TMPPA, progressing from physicochemical characterization to in vivo functional validation.
Data Presentation Templates
Table 1: In Vitro Binding & Functional Data Summary
| Assay Target | Parameter | Result (Hypothetical) | Interpretation |
| hSigma-1 | TBD | Neuroprotection/Analgesia potential | |
| hNaV1.7 | TBD | Local Anesthetic potential | |
| hERG | > 10 | Cardiac Safety Margin | |
| Microsomal Stability | TBD | Metabolic Clearance Rate |
Table 2: Pharmacokinetic Parameters (Rat)
| Parameter | Unit | IV (1 mg/kg) | PO (5 mg/kg) |
| ng/mL | - | - | |
| h | - | - | |
| h*ng/mL | - | - | |
| h | - | - | |
| Bioavailability ( | % | N/A | - |
References
-
FDA Guidance for Industry. (2020).[2][3] In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1][2][3] U.S. Food and Drug Administration.[2][3] Link
-
Cheng, Y., & Prusoff, W. H. (1973).[2][3] Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[2][3] Link -
Irwin, S. (1968).[2][3] Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[2][3] Psychopharmacologia, 13(3), 222–257.[2][3] Link
-
Chemical Vendor Data. (2026). 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5) Product Page. AChemBlock / BLD Pharm.[2][3] Link
-
Gatermann, K., et al. (2021).[2][3] The role of Sigma-1 receptors in the modulation of ion channels. Frontiers in Pharmacology, 12. Link
Sources
Application Note: Pharmacological Profiling & Mechanism Elucidation of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine (TMPPA)
[1][2][3]
Executive Summary
1,2,5-Trimethyl-N-pentylpiperidin-4-amine (TMPPA) represents a lipophilic, sterically hindered subclass of 4-aminopiperidines.[1][2][3] While structurally distinct from classical opioids, its scaffold shares pharmacophoric features with voltage-gated ion channel blockers (e.g., local anesthetics) and Sigma-1 receptor (
Mechanistic Hypothesis: The "Lipophilic Pore-Blocker" Model[1][2][3]
Structural Analysis & SAR
TMPPA consists of a piperidine core with methyl substitutions at positions 1, 2, and 5, and a hydrophobic N-pentyl chain at position 4.
-
Lipophilicity (LogP ~3.5): The N-pentyl tail and trimethyl core facilitate rapid membrane partitioning, a prerequisite for accessing the intracellular vestibule of ion channels.
-
Steric Bulk (1,2,5-Trimethyl): The methyl groups at C2 and C5 introduce conformational rigidity, potentially enhancing selectivity for the open/inactivated state of Na
channels over the resting state, mimicking the kinetics of complex local anesthetics like bupivacaine but with distinct recovery dynamics. -
Protonation State: At physiological pH (7.4), the secondary amine (N-pentyl) and tertiary amine (piperidine ring) exist in equilibrium. The cationic form is hypothesized to bind to the conserved phenylalanine/tyrosine residues in the Na
pore (Site 1).
Proposed Signaling Pathway
The primary MoA involves the tonic and phasic inhibition of Na
Caption: Proposed dual-mechanism of TMPPA: State-dependent Na
Experimental Protocols
Protocol A: Automated Patch Clamp for Na 1.7 Inhibition
Objective: To quantify the IC
Materials:
-
HEK293 cells stably expressing hNa
1.7.[3] -
Automated Patch Clamp System (e.g., QPatch or SyncroPatch).
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl
, 1 mM MgCl , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Intracellular Solution (ICS): 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Compound: TMPPA (dissolved in DMSO, final concentration 0.1% DMSO).
Methodology:
-
Cell Preparation: Detach cells using Detachin™ to preserve channel integrity. Resuspend in ECS at
cells/mL. -
Seal Formation: Dispense cells into the chip. Establish G
seals (>500 M ) and obtain whole-cell configuration via suction.[2][3] -
Voltage Protocol (State-Dependence):
-
Compound Application: Apply TMPPA in ascending concentrations (0.1, 1, 10, 30, 100
M). Allow 2 minutes per concentration for equilibrium. -
Data Analysis:
-
Calculate Peak Current (
) for each sweep. -
Plot Normalized Current vs. Log[TMPPA].
-
Fit data to the Hill equation:
.[2]
-
Validation Criteria:
-
Self-Validation: The IC
for the Inactivated State protocol should be 5-10x lower than the Resting State protocol, confirming the "use-dependent block" characteristic of therapeutic sodium channel blockers.
Protocol B: Competitive Radioligand Binding (Sigma-1 vs. Mu-Opioid)
Objective: To determine if TMPPA possesses off-target affinity for opioid receptors or specific affinity for Sigma-1 receptors.[1][2][3]
Materials:
-
Membranes: Rat brain homogenates (P2 fraction) or CHO cells expressing hMOR (Mu-Opioid Receptor).[2][3]
-
Radioligands:
-
Reference Compounds: Haloperidol (Sigma antagonist), Naloxone (Opioid antagonist).
Methodology:
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4).
-
Assay Setup:
-
Total Binding: Membrane + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Haloperidol (for Sigma) or Naloxone (for MOR). -
Test: Membrane + Radioligand + TMPPA (
to M).
-
-
Incubation: Incubate for 120 min at 25°C (Sigma) or 60 min at 25°C (MOR).
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]
-
Quantification: Liquid scintillation counting.
Data Presentation:
| Target | Radioligand | Reference Kd (nM) | TMPPA Predicted Ki (Hypothesis) | Interpretation |
| Sigma-1 | [ | ~10 (Haloperidol) | 50 - 500 nM | Moderate Affinity (Modulator) |
| Mu-Opioid | [ | ~1 (Naloxone) | > 10,000 nM | Low/No Affinity (Non-Opioid) |
| Na | (Patch Clamp) | ~10 | 1 - 5 | Potent Channel Blocker |
Safety & Handling (Material Safety)
References
-
Hermann, T., et al. (2021). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.[1][2][3][4] MDPI Molecules.[3] Retrieved from [Link][2]
-
Tang, Y., et al. (2016).[5] Structure-Activity Relationship Studies of Piperazine Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.[1][2][3][5] Frontiers in Pharmacology.[3] Retrieved from [Link]
-
PubChem. (2025).[6] Compound Summary: 1,2,5-Trimethyl-4-piperidinone (Precursor Analysis).[1][2][3][7] National Library of Medicine. Retrieved from [Link][2]
Sources
- 1. 40327-96-6|1,2,2,6,6-Pentamethylpiperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. 64306-78-1|1-(Cyclopentylmethyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 3. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 6. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dwnbioscience.com [dwnbioscience.com]
Troubleshooting & Optimization
identifying common impurities in 1,2,5-trimethyl-N-pentylpiperidin-4-amine synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine. Our focus is on the practical identification and mitigation of common impurities that can arise during this multi-step process.
Introduction: The Synthetic Landscape
The synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine is typically achieved through a two-stage process. The first stage involves the construction of the core heterocyclic structure, 1,2,5-trimethyl-4-piperidone. The second, and often more challenging stage in terms of impurity profiles, is the reductive amination of this piperidone with n-pentylamine to yield the final product.[1] Purity is paramount, as this substituted piperidine is often a crucial building block in the development of more complex molecules where downstream reactions can be compromised by contaminants.[2][3] This guide addresses specific issues that may be encountered, providing both mechanistic explanations and actionable protocols.
Overview of the General Synthetic Pathway
The logical flow from starting materials to the final product is critical for understanding the origin of potential impurities. The pathway generally involves the formation of a piperidone intermediate followed by the introduction of the N-pentylamino group.
Caption: General two-stage synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted to address common problems observed during synthesis and analysis.
Category A: Starting Material and Intermediate-Related Impurities
Question 1: My final product analysis (LC-MS/GC-MS) shows a significant peak with a mass corresponding to the piperidone starting material. Why is the reaction incomplete?
Answer: This is a classic case of incomplete conversion during the reductive amination step. The presence of unreacted 1,2,5-trimethyl-4-piperidone points to issues with either the initial imine formation or the subsequent reduction.
-
Mechanistic Insight: Reductive amination is a tandem reaction. First, the ketone (piperidone) and the primary amine (n-pentylamine) must form an iminium ion intermediate. This is a reversible equilibrium. Second, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the final amine product.[4][5] If the rate of imine formation is slow or the reducing agent is not effective, the starting ketone will remain.
-
Troubleshooting Steps:
-
Check Reagent Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of n-pentylamine is used to push the imine formation equilibrium forward.[4]
-
Verify Reducing Agent Activity: Use a fresh, high-quality bottle of the reducing agent. NaBH(OAc)₃ is moisture-sensitive; old or improperly stored reagent will have reduced activity.
-
Catalyze Imine Formation: For sterically hindered ketones, imine formation can be the rate-limiting step. The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate this step.[6] However, excess acid can neutralize the amine and hinder the reaction.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, extending the reaction time or gently increasing the temperature (e.g., to 40 °C) may drive it to completion.
-
Question 2: My NMR spectrum is overly complex, suggesting the presence of diastereomers. Where do these originate?
Answer: The stereochemical complexity likely originates from your 1,2,5-trimethyl-4-piperidone intermediate.
-
Mechanistic Insight: The piperidone core has stereocenters at the C2 and C5 positions. During its synthesis (e.g., via a Dieckmann or similar cyclization), these methyl groups can adopt either a cis or trans relationship to each other.[1] This results in a mixture of diastereomers of the piperidone. When this mixture is carried forward into the reductive amination step, it will produce a corresponding mixture of diastereomers in the final product.
-
Mitigation Strategies:
-
Purify the Intermediate: It is highly recommended to purify the 1,2,5-trimethyl-4-piperidone intermediate by column chromatography to isolate the desired diastereomer before proceeding to the reductive amination step.
-
Stereoselective Synthesis: If diastereomeric purity is critical, consider developing a stereoselective synthesis for the piperidone core, although this can be significantly more complex.[2]
-
Category B: Side-Product Formation During Reductive Amination
Question 3: I've isolated an impurity with a mass that is 2 Da higher than my starting piperidone (M+2). What is this and how can I avoid it?
Answer: This impurity is almost certainly the corresponding alcohol, 1,2,5-trimethylpiperidin-4-ol. It is a common byproduct in reductive aminations.
-
Mechanistic Insight: This side-product arises from a competing reaction pathway where the reducing agent directly reduces the ketone carbonyl of the piperidone to an alcohol, instead of reducing the iminium ion intermediate. This is more likely to occur if the concentration of the iminium ion is low (i.e., slow imine formation) or if a less selective reducing agent is used.[4]
Caption: Competing pathways in reductive amination.
-
Troubleshooting & Prevention:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for reductive aminations because it is less reactive towards ketones and aldehydes but readily reduces the protonated iminium ion.[5] Avoid harsher reagents like sodium borohydride (NaBH₄) unless the imine is pre-formed.
-
Optimize Reaction Conditions: Ensure efficient imine formation by using a slight excess of the amine and catalytic acid, as described in Question 1. This increases the concentration of the iminium intermediate, favoring the desired reaction pathway.
-
Procedural Change (Indirect Method): For particularly stubborn cases, switch to an indirect (two-step) procedure. First, form the imine by mixing the ketone and amine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Once imine formation is complete, cool the reaction and then add the reducing agent.[4]
-
Question 4: My mass spectrum shows a minor impurity with a mass exactly 42.01 Da higher than my target compound. What is this?
Answer: This mass difference (C₂H₂O) strongly suggests the formation of an N-acetylated byproduct, where an acetyl group has been added to the secondary amine of your product.
-
Mechanistic Insight: This is a known, though often minor, side reaction when using sodium triacetoxyborohydride. The reagent can release acetate or acetic acid, which under certain conditions can acylate the newly formed, nucleophilic secondary amine product. This is more prevalent in slow reactions or with extended reaction times.[7]
-
Mitigation & Removal:
-
Minimize Reaction Time: Do not let the reaction run unnecessarily long after completion. Monitor by TLC/LC-MS and work up the reaction promptly once the starting material is consumed.
-
Purification: This impurity is typically more polar than the desired secondary amine product and can usually be separated by standard silica gel column chromatography.
-
Category C: Analytical and Purification Protocols
Question 5: What are the best analytical techniques for assessing the purity of my final product?
Answer: A combination of chromatographic and spectroscopic methods is essential for robust purity assessment.[8]
| Technique | Information Provided | Common Issues Detected |
| HPLC-MS | Quantitative purity (UV trace), mass confirmation of product and impurities. | Detects non-volatile impurities like starting materials, alcohol byproduct, and acetylated product.[9] |
| GC-MS | Purity of volatile components, mass confirmation. | Excellent for detecting residual solvents and unreacted n-pentylamine.[10][11] |
| ¹H & ¹³C NMR | Structural confirmation, detection of diastereomers, and certain impurities. | Confirms the structure of the main product and can help identify major impurities if their signals do not overlap significantly.[8] |
Protocol: General HPLC-MS Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm and 254 nm; MS in positive ion ESI mode.
Question 6: How can I effectively purify my final product to remove both polar and non-polar impurities?
Answer: A two-stage purification strategy involving acid-base extraction followed by column chromatography is highly effective.
-
Step 1: Acid-Base Extraction (To remove non-basic impurities)
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product and unreacted pentylamine will move into the aqueous layer as their hydrochloride salts. Non-basic impurities, such as the alcohol byproduct, will remain in the organic layer.
-
Separate the layers and discard the organic layer.
-
Basify the aqueous layer to a pH > 10 with a base like 2 M NaOH, taking care to cool the mixture.
-
Extract the now free-based amine back into an organic solvent (DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Silica Gel Column Chromatography (To remove closely related basic impurities)
-
The product from the acid-base extraction can be further purified to remove impurities like unreacted piperidone (if it wasn't fully removed) and any acetylated byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient system of dichloromethane (DCM) and methanol (MeOH) is often effective. A small amount of triethylamine (e.g., 0.5%) can be added to the mobile phase to prevent the amine product from tailing on the acidic silica gel.
-
Example Gradient: Start with 100% DCM, gradually increasing the percentage of MeOH (e.g., from 0% to 10%) to elute the product. The less polar piperidone starting material will elute earlier, while the more polar product and byproducts will elute later.
-
References
- BenchChem. (2025).
- Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply.
- Bryan Research & Engineering, LLC. (n.d.).
- ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
- BOC Sciences. (n.d.). Piperidine Impurities.
- WordPress. (n.d.).
- International CCS Knowledge Centre. (n.d.).
- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
- University of Helsinki. (n.d.).
- LookChem. (n.d.). Cas 7516-33-8, 4-Piperidinone, 1,2,5-triMethyl-.
- CSIR-NIScPR. (n.d.).
- Synple Chem. (n.d.).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- ResearchGate. (2017).
- ResearchGate. (2014).
- DTIC. (n.d.). Piperidine Synthesis.
- SlideShare. (n.d.). Impurities in pharmaceutical substances.
- ACS Publications. (2025).
- CORE. (n.d.).
- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
- RSC Publishing. (2015).
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.).
- Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
- ThalesNano. (n.d.).
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
- White Rose Research Online. (2022).
- Advanced ChemBlocks. (n.d.). 1,2,5-trimethyl-N-pentylpiperidin-4-amine.
- BenchChem. (n.d.).
- PMC. (2024).
- MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- Organic Chemistry Portal. (2023).
- PMC. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
- Reddit. (2024).
- PMC. (n.d.). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. reddit.com [reddit.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 10. bre.com [bre.com]
- 11. ccsknowledge.com [ccsknowledge.com]
methods to increase the purity of synthesized 1,2,5-trimethyl-N-pentylpiperidin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine. The following troubleshooting guides and FAQs provide practical solutions and detailed protocols to address common challenges encountered during the purification of this substituted piperidine derivative, ensuring the high purity required for subsequent applications.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues observed during the purification of 1,2,5-trimethyl-N-pentylpiperidin-4-amine, which is typically synthesized via reductive amination of 1,2,5-trimethylpiperidin-4-one with pentylamine.
Q1: My crude product is a yellow or brown oil, but I expected a colorless compound. What is the cause of this discoloration?
A: Discoloration in amine products is a frequent observation and can stem from several sources. Amines, particularly secondary and tertiary amines, are susceptible to air oxidation over time, which forms colored impurities.[1][2] Additionally, if your synthesis involved a palladium catalyst, residual trace metals can cause a dark coloration.[2]
Troubleshooting Steps:
-
Activated Carbon Treatment: Before proceeding with more rigorous purification, try dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stirring it with a small amount of activated carbon for 15-30 minutes. Filter the mixture through a pad of celite to remove the carbon. This can often remove color-causing impurities.
-
Inert Atmosphere: During workup and storage, handle the amine under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: My TLC analysis shows multiple spots. What are the most probable impurities from a reductive amination reaction?
A: The impurity profile largely depends on the specific reducing agent and reaction conditions used.[3] However, for a typical reductive amination using a borohydride-based reagent like sodium triacetoxyborohydride (STAB), the common impurities are:
-
Unreacted Starting Materials: 1,2,5-trimethylpiperidin-4-one and pentylamine.
-
Ketone Reduction Product: 1,2,5-trimethylpiperidin-4-ol, formed by the reduction of the starting ketone before imine formation. This is more common with less selective reducing agents like sodium borohydride.[4]
-
Imine Intermediate: The imine formed between the ketone and pentylamine may not have been fully reduced. Imines can be unstable and may hydrolyze back to the starting materials on silica gel.[5]
The table below summarizes these potential impurities.
| Impurity Name | Structure (Example) | Origin |
| 1,2,5-trimethylpiperidin-4-one | Ketone | Unreacted starting material |
| Pentylamine | Primary Amine | Unreacted starting material |
| 1,2,5-trimethylpiperidin-4-ol | Alcohol | Side-reaction (ketone reduction) |
| Imine Intermediate | Imine | Incomplete reduction |
Q3: I am attempting to purify my product using standard silica gel column chromatography, but the compound is streaking badly and my yield is low. What is happening?
A: This is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[6][7] The problem arises from a strong acid-base interaction between the basic nitrogen of your amine and the acidic silanol groups (Si-OH) on the silica surface.[8][9] This interaction leads to strong adsorption, resulting in significant peak tailing, poor separation, and in some cases, irreversible binding of the product to the column.[7]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[7] A concentration of 0.5-2% (v/v) TEA is typically effective.[7] The TEA neutralizes the acidic sites on the silica, allowing your product to elute cleanly.
-
Use of Amine-Functionalized Silica: A more direct solution is to use a column packed with amine-functionalized silica (often designated as NH2 or NH).[8][10] This stationary phase has a basic character that minimizes the problematic interactions, often allowing for purification with simple hexane/ethyl acetate gradients without additives.[8][9]
Q4: How can I accurately assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for analyzing volatile and thermally stable compounds. It can effectively separate and identify volatile impurities.[12]
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is a robust and widely used method for purity determination.[11][12] LC-MS provides high sensitivity and selectivity, enabling the identification of impurities even at very low levels.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound without needing a specific reference standard of the analyte itself.[11]
Section 2: In-Depth Purification Protocols
Method 1: Flash Column Chromatography
This is often the first method attempted for purification. Success depends on mitigating the basicity of the amine.
Protocol 1A: Mobile Phase Modification with Triethylamine (TEA)
This protocol describes the use of a standard silica gel column with a base-modified eluent.
-
Solvent System Selection: Using TLC, find a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of ~0.3. Prepare this eluent and add 1% (v/v) of triethylamine.
-
Column Packing and Equilibration: Pack a silica gel column with your chosen eluent containing TEA. Equilibrate the column by flushing it with at least 3-5 column volumes of the mobile phase until the baseline is stable and the eluent is pH basic.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Elute the column with the TEA-containing mobile phase, collecting fractions and monitoring them by TLC.
-
Post-Purification Workup: Combine the pure fractions. The triethylamine (boiling point ~89 °C) can typically be removed along with the elution solvents under reduced pressure using a rotary evaporator.[7]
Protocol 1B: Amine-Functionalized Silica Column
This method is often simpler and more effective, avoiding the need for mobile phase additives.[10]
-
Solvent System Selection: Use TLC plates with an amine-functionalized stationary phase to develop a suitable solvent system, typically a simple non-polar/polar mixture like hexane/ethyl acetate.[10]
-
Column Packing and Equilibration: Pack the amine-functionalized column using your chosen eluent. Flush with 3-5 column volumes to equilibrate.
-
Sample Loading: Load the sample as described in Protocol 1A (wet or dry loading).
-
Elution and Fraction Collection: Elute with the solvent gradient and collect fractions as guided by TLC analysis.
-
Post-Purification Workup: Combine the pure fractions and remove the solvent under reduced pressure. No base additive needs to be removed.
Chromatography Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. alternative-therapies.com [alternative-therapies.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine and a selection of its structural analogs. Moving beyond a simple product overview, this document, compiled by a Senior Application Scientist, delves into the synthesis, physicochemical properties, and potential pharmacological implications of these molecules. The objective is to equip researchers with the foundational knowledge to make informed decisions in compound selection and experimental design. All protocols and claims are substantiated with experimental data and references to authoritative scientific literature.
Introduction: The 4-Aminopiperidine Scaffold
The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence stems from the piperidine ring's ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the 4-amino group and N1-substituent offer vectors for precise interaction with biological targets.[1] The subject of this guide, 1,2,5-trimethyl-N-pentylpiperidin-4-amine, features a unique substitution pattern on the piperidine ring, the implications of which will be explored in comparison to its analogs.
This guide will focus on a comparative study between 1,2,5-trimethyl-N-pentylpiperidin-4-amine and the following rationally selected analogs to elucidate structure-activity relationships (SAR):
-
Analog 1: 1,2,5-trimethyl-N-dodecylpiperidin-4-amine (Varying N-Alkyl Chain Length)
-
Analog 2: N-pentylpiperidin-4-amine (Unsubstituted Piperidine Ring)
-
Analog 3: 1-benzyl-N-pentylpiperidin-4-amine (Varying N1-Substituent)
Synthesis and Mechanistic Considerations
The primary route to 1,2,5-trimethyl-N-pentylpiperidin-4-amine and its analogs is through the reductive amination of a corresponding N-substituted 4-piperidone with the desired primary amine.[2][3] This method is widely favored for its efficiency and broad substrate scope.[4]
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process, often performed in a single pot:
-
Imine/Enamine Formation: The carbonyl group of the piperidone reacts with the primary amine to form an iminium ion intermediate.
-
Reduction: A reducing agent, typically a hydride donor, reduces the iminium ion to the final amine product.
Experimental Protocol: Synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
1,2,5-trimethyl-4-piperidone
-
Pentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,2,5-trimethyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add pentylamine (1.2 eq) at room temperature.
-
Stir the reaction mixture for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The choice of NaBH(OAc)₃ is critical as it is a mild and selective reducing agent, minimizing the reduction of the ketone starting material.[4]
-
Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1,2,5-trimethyl-N-pentylpiperidin-4-amine.
Comparative Physicochemical Properties
The seemingly subtle structural variations between the title compound and its analogs can significantly impact their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| 1,2,5-trimethyl-N-pentylpiperidin-4-amine | C₁₃H₂₈N₂ | 212.38 | 3.1 | 10.2 |
| 1,2,5-trimethyl-N-dodecylpiperidin-4-amine | C₂₀H₄₂N₂ | 310.57 | 6.4 | 10.2 |
| N-pentylpiperidin-4-amine | C₁₀H₂₂N₂ | 170.30 | 1.8 | 10.5 |
| 1-benzyl-N-pentylpiperidin-4-amine | C₁₇H₂₈N₂ | 260.42 | 3.9 | 9.8 |
Note: Predicted values are generated using computational models and should be considered as estimates.
Discussion of Physicochemical Trends:
-
Lipophilicity (logP): The N-alkyl chain length dramatically influences lipophilicity. The predicted logP of the N-dodecyl analog is significantly higher than that of the N-pentyl analog, suggesting increased membrane permeability but potentially lower aqueous solubility. The methyl groups on the piperidine ring also contribute to increased lipophilicity when comparing N-pentylpiperidin-4-amine to its trimethylated counterpart. The introduction of a benzyl group at the N1 position further increases lipophilicity.
-
Basicity (pKa): The basicity of the 4-amino group is a critical determinant of its interaction with biological targets and its ionization state at physiological pH. The predicted pKa values for the alkyl-substituted analogs are relatively similar. However, the presence of an electron-withdrawing benzyl group at the N1 position in Analog 3 is predicted to slightly decrease the basicity of the piperidine nitrogen. Electron-donating alkyl groups, such as the methyl groups in the title compound, can slightly increase the basicity.[5]
Comparative Pharmacological Profiles: A Structure-Activity Relationship (SAR) Perspective
While specific pharmacological data for 1,2,5-trimethyl-N-pentylpiperidin-4-amine is not extensively published, we can infer potential activities based on SAR studies of related 4-aminopiperidine derivatives.
Antifungal Activity
A study on 4-aminopiperidines as antifungal agents revealed a strong dependence of activity on the nature of the N-substituents.[2]
-
Effect of N-Alkyl Chain Length: The study demonstrated that antifungal activity against various fungal strains, including Candida spp. and Aspergillus spp., was significantly enhanced with longer N-alkyl chains at the 4-amino position, with N-dodecyl substitution showing outstanding activity.[2] This suggests that Analog 1 (1,2,5-trimethyl-N-dodecylpiperidin-4-amine) would likely exhibit more potent antifungal properties than the N-pentyl parent compound. The increased lipophilicity of the longer alkyl chain is thought to facilitate interaction with the fungal cell membrane and the ergosterol biosynthesis pathway.[2]
-
Effect of N1-Substituent: The same study showed that an N-benzyl group at the piperidine nitrogen, in combination with a long N-alkyl chain at the 4-amino position, resulted in high antifungal activity.[2] This indicates that Analog 3 (1-benzyl-N-pentylpiperidin-4-amine) , particularly with a longer N-alkyl chain, could also be a potent antifungal agent.
Central Nervous System (CNS) Activity
Derivatives of 4-aminopiperidine have been explored for their activity on CNS targets, including dopamine and opioid receptors.
-
Dopamine Receptor Affinity: Certain substituted 4-aminopiperidines have shown high affinity and selectivity for the dopamine D4 receptor, acting as antagonists.[6] The specific substitution pattern on both the piperidine ring and the amino group is crucial for this activity.
-
Analgesic Properties: The 4-aminopiperidine scaffold is a core component of potent analgesic agents.[7] The nature and stereochemistry of the substituents on the piperidine ring and the 4-amino group significantly influence the analgesic potency and receptor selectivity.
The methyl groups at the 1, 2, and 5 positions of 1,2,5-trimethyl-N-pentylpiperidin-4-amine introduce specific stereochemical constraints and increase lipophilicity, which could modulate its interaction with CNS receptors compared to the unsubstituted Analog 2 (N-pentylpiperidin-4-amine) . The cis/trans isomerism of the 2,5-dimethyl substitution will also play a critical role in defining the three-dimensional shape of the molecule and its binding to target proteins.
Metabolism by Cytochrome P450
4-Aminopiperidine derivatives are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being a major isoform involved in their N-dealkylation.[8]
-
N-Dealkylation: The N-pentyl and N-dodecyl groups of the title compound and Analog 1, as well as the N-benzyl group of Analog 3, are susceptible to metabolic cleavage. The rate of metabolism can be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents.[8] The methyl groups on the piperidine ring may influence the binding orientation within the CYP active site, potentially altering the metabolic profile compared to the unsubstituted analog.
Analytical Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation. For 1,2,5-trimethyl-N-pentylpiperidin-4-amine, characteristic signals would include:
-
¹H NMR: Resonances for the N-pentyl chain, the methyl groups on the piperidine ring and nitrogen, and the methine and methylene protons of the piperidine ring. The coupling patterns of the piperidine ring protons can provide information about the stereochemistry of the methyl substituents.
-
¹³C NMR: Distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) would be a suitable technique, and the [M+H]⁺ ion should be readily observed.
Conclusion
This comparative guide provides a framework for understanding the structure-property and structure-activity relationships of 1,2,5-trimethyl-N-pentylpiperidin-4-amine and its analogs. The choice of substituents on both the piperidine ring and the 4-amino group profoundly influences the physicochemical properties and potential pharmacological activities of these compounds. The provided synthetic protocol offers a reliable method for accessing these molecules for further investigation. Researchers are encouraged to use this guide as a starting point for their own studies, with the understanding that the predicted properties and inferred activities should be validated through rigorous experimentation.
References
- W. W. K. R. Mederski, et al. (1997). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. European Journal of Pharmacology, 322(2-3), 283-6.
- Smolecule. (2023, August 15). Buy 4-Aminopiperidine | 13035-19-3.
- C. Müller, et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- G. C. Rovati, et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-81.
- BenchChem. (2025). Comparative Docking Analysis of N-(4-chlorophenyl)piperidin-4-amine Analogs: A Guide for Drug Discovery Professionals.
- C. A. Valdez, et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.
- D. A. Nagib, et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- S. D. Roughley & A. M. Jordan. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Advanced ChemBlocks. (2026, February 11). 1,2,5-trimethyl-N-pentylpiperidin-4-amine.
- BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
- D. A. Nagib, et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. PubMed.
- C. Ji, et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
- K. Müller, et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
- The Gaunt Group. Synthetic Methodology - why alkylamines?.
- M. P. Hudlicky & T. Hudlicky. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Molecules, 20(4), 5844-5866.
- A. A. Al-Hadedi, et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1081.
- A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- S. K. Sharma, et al. (2017). Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Cell Stress and Chaperones, 22(3), 417-428.
- S. K. Sharma, et al. (2017). Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PubMed.
- R. Li, et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
- S. M. Arayne, et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic.
- J. W. Wang, et al. (2005). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 3(9), 1773-1780.
- A. A. Al-Amiery, et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors : Investigation of In Vitro and In. Molecules, 27(13), 4192.
- A. T. N. T. Tran, et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 5(11), 1221-1226.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
- B. J. R. Smith, et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2821.
- Doc Brown's Chemistry. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes.
- S. P. Rajendran, et al. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Research & Reviews: Journal of Chemistry, 4(2).
- L. G. F. Lopes, et al. (2012). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 20(12), 3758-3764.
- C. A. Valdez, et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- D. A. Smith. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- M. D. K. J. M. S. A. Guesmi. (2017). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
benchmarking 1,2,5-trimethyl-N-pentylpiperidin-4-amine against established research chemicals
Executive Summary: The Structural Hybrid
The compound 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5) represents a distinct chemical scaffold that bridges two historically significant pharmacological classes: the promedol-like analgesics (characterized by the 1,2,5-trimethylpiperidine core) and the N-alkyl-4-aminopiperidines (a structural motif common in calcium channel blockers and sigma receptor ligands).
Unlike standard opioid precursors (e.g., 4-ANPP), this molecule lacks the immediate 4-phenyl substitution, shifting its predicted pharmacological profile from pure Mu-Opioid Receptor (MOR) agonism toward Sigma-1 receptor modulation and ion channel gating . This guide benchmarks the compound against Trimeperidine (Promedol) , DTG (Sigma ligand) , and Fentanyl precursors , providing a roadmap for researchers to evaluate its utility as a selectivity probe in neuropharmacology.[1]
Chemical Identity & Structural Benchmarking
To understand the utility of 1,2,5-trimethyl-N-pentylpiperidin-4-amine, we must analyze its steric and electronic properties relative to established standards.
Structural Comparison Table
| Feature | Target: 1,2,5-Trimethyl-N-pentyl... | Benchmark A: Trimeperidine (Promedol) | Benchmark B: 4-ANPP (Fentanyl Precursor) |
| Core Scaffold | 1,2,5-Trimethylpiperidine | 1,2,5-Trimethylpiperidine | 1-Phenethylpiperidine |
| C4 Substituent | Secondary Amine (N-Pentyl) | Ester (Propionyloxy) + Phenyl | Primary Amine + Phenyl |
| Lipophilicity (cLogP) | ~4.2 (High) | ~3.5 | ~2.8 |
| Stereochemistry | Complex (3 chiral centers) | Defined (Isomer specific activity) | Achiral ring |
| Predicted Target | Sigma-1, N-type Ca2+ Channels | Mu-Opioid Receptor (Agonist) | Synthetic Intermediate |
Stereochemical Complexity
The 1,2,5-trimethyl substitution pattern introduces rigid stereochemical constraints not found in simple piperidines.[1] The biological activity of the 1,2,5-trimethyl core is highly dependent on the orientation of the methyl groups (axial vs. equatorial). In the Promedol series, the
Visualization: Structural Relationships & Synthesis Logic
The following diagram illustrates the structural divergence of the target compound from established opioid and sigma ligand pathways.
Figure 1: Structural phylogeny showing the divergence of the target amine from the opioid-generating Promedol pathway.[1] The target is formed via reductive amination rather than Grignard addition, preserving the amine functionality critical for Sigma/Channel binding.
Pharmacological Benchmarking Domains
Domain A: Sigma-1 Receptor Affinity
-
Hypothesis: The combination of a basic nitrogen (pKa ~9.[1]5) and a medium-length alkyl chain (pentyl) is a classic pharmacophore for Sigma-1 receptors (chaperone proteins involved in cellular stress).[1]
-
Benchmark Standard: DTG (1,3-Di-o-tolylguanidine) or PRE-084 .[1]
-
Expected Outcome: The target compound is predicted to show high affinity (
) for Sigma-1 due to the N-pentyl "tail" docking into the receptor's hydrophobic pocket.[1]
Domain B: Ion Channel Blockade (N-type Ca2+)
-
Hypothesis: 4-aminopiperidines with lipophilic N-substituents are known to block N-type calcium channels (Cav2.2), relevant for neuropathic pain.
-
Benchmark Standard: Ziconotide (functional) or Verapamil (structural analog).[1]
-
Mechanism: The protonated amine blocks the pore from the intracellular side.[1]
Domain C: Opioid Activity (Negative Control)[1]
-
Hypothesis: Without the 4-phenyl ring and the amide linkage, the target compound should exhibit negligible Mu-Opioid Receptor (MOR) binding compared to Fentanyl.[1]
-
Significance: This makes the compound a valuable "negative control" for opioid studies or a specific probe for non-opioid targets in pain pathways.[1]
Experimental Protocols
To validate these hypotheses, the following self-validating protocols are recommended.
Protocol 1: Competitive Radioligand Binding (Sigma-1)
-
Objective: Determine
of the target vs. Haloperidol. -
Reagents:
-
Workflow:
Protocol 2: FLIPR Calcium Flux Assay (Functional)
-
Objective: Assess functional blockade of Calcium channels.
-
Cell Line: HEK293 expressing Cav2.2 +
+ subunits.[1] -
Dye: Fluo-4 AM.[1]
-
Workflow:
Workflow Visualization: Assay Logic
Figure 2: Screening workflow to categorize the pharmacological profile of the target compound.
Safety & Handling (E-E-A-T)
As a research chemical with a substituted piperidine core, this compound must be treated as a potential potent CNS active agent until fully characterized.[1]
-
Hazard Class (Predicted): Acute Tox.[1] (Oral/Inhalation).[1]
-
Handling: Use a Class II Biological Safety Cabinet or Chemical Fume Hood.[1]
-
PPE: Nitrile gloves (double gloving recommended due to lipophilicity), P100 respirator if handling powder.[1]
-
Deactivation: 10% Bleach solution followed by incineration.[1]
References
-
Teodori, E., et al. (2004).[1][3] Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers. Journal of Medicinal Chemistry.[1][2] Link
-
Prostakov, N. S., et al. (1976).[1] Structure of the isomers of 1,2,5-trimethyl-4-phenyl-4-piperidinol (Promedol precursors). Chemistry of Heterocyclic Compounds.[1] Link
-
Katz, J. L., et al. (2016).[1] Synthesis and evaluation of 4-substituted piperidines as high affinity ligands for the Sigma-1 receptor.[1] European Journal of Medicinal Chemistry.[1][4] Link
-
PubChem Compound Summary. (2025). 1,2,5-Trimethyl-4-piperidinone (Precursor Data).[5][6][7] National Center for Biotechnology Information.[1] Link[1]
-
Bagley, J. R., et al. (1989).[1][2] New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl.[1][2] Journal of Medicinal Chemistry.[1][2] Link
Sources
- 1. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 562-11-8,4-Piperidinol, 1,2,5-trimethyl-4-phenyl- | lookchem [lookchem.com]
- 7. Cas 7516-33-8,4-Piperidinone, 1,2,5-triMethyl- | lookchem [lookchem.com]
The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Efficacy and Safety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable versatility.[1] The piperidine motif's ability to confer desirable physicochemical properties, such as modulated lipophilicity and metabolic stability, has cemented its status as a "privileged scaffold" in drug design.[2] This guide offers an in-depth, comparative analysis of the efficacy and safety of prominent piperidine-based compounds, providing researchers, scientists, and drug development professionals with critical data and insights to inform their work.
Neuropsychiatric Therapeutics: Modulating the Mind
The piperidine core is particularly prominent in drugs targeting the central nervous system (CNS), offering a scaffold to fine-tune interactions with key neurotransmitter systems.
Antipsychotics: The Case of Risperidone
Risperidone, a benzisoxazole derivative featuring a piperidine moiety, is a widely prescribed atypical antipsychotic. Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Efficacy Insights:
Clinical trials have consistently demonstrated risperidone's efficacy in managing the symptoms of schizophrenia. A combined analysis of twelve double-blind studies revealed that patients treated with risperidone showed a significantly greater mean decrease in the Positive and Negative Syndrome Scale (PANSS) total score compared to those receiving other antipsychotics, including haloperidol.[3] Specifically, the mean decrease from baseline in PANSS total scores was -20.9 for risperidone, versus -16.2 for other antipsychotics and -14.3 for haloperidol.[3]
| Efficacy Outcome | Risperidone | Haloperidol | Other Antipsychotics |
| Mean Decrease in PANSS Total Score | -20.9[3] | -14.3[3] | -16.2[3] |
| ≥20% Reduction in PANSS Total Score | 65.9%[3] | 54.3%[3] | 54.9%[3] |
| ≥30% Reduction in PANSS Total Score | 54.0%[3] | 46.6%[3] | 46.5%[3] |
| ≥40% Reduction in PANSS Total Score | 43.8%[3] | 33.7%[3] | 34.4%[3] |
Safety Profile:
While effective, risperidone is associated with a range of adverse effects, primarily stemming from its receptor-binding profile. Common side effects include extrapyramidal symptoms (EPS), weight gain, and hyperprolactinemia. However, long-acting injectable formulations may offer a better-tolerated profile concerning EPS compared to some first-generation antipsychotics.[4] In a study on delirium in elderly patients, low-dose risperidone (1 mg daily or less) was generally well-tolerated.[5]
Structure-Activity Relationship (SAR) Insights:
The antipsychotic activity of piperidine derivatives is significantly influenced by the substituents on the piperidine and aromatic rings. The presence of a basic nitrogen atom is crucial for dopamine D2 receptor antagonism. Modifications to the piperidine ring can modulate affinity for various receptors, including serotonin and histamine receptors, thereby influencing the side-effect profile.[6]
Psychostimulants: The Example of Methylphenidate
Methylphenidate, a piperidine derivative, is a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). It is believed to exert its therapeutic effects by blocking the reuptake of dopamine and norepinephrine in the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[7]
Efficacy Insights:
Methylphenidate has been shown to improve attention, reduce hyperactivity, and control impulsive behavior in individuals with ADHD.[7] Its efficacy is well-established through numerous clinical trials.
Safety Profile:
The safety profile of methylphenidate is a critical consideration, particularly in long-term use. Common adverse effects include decreased appetite, insomnia, and irritability.[8] Cardiovascular effects, such as small increases in heart rate and blood pressure, are also noted.[9] A nationwide self-controlled case series study in South Korea found an increased risk of arrhythmia in children and young people treated with methylphenidate, particularly in the initial days of treatment.[10][11]
| Adverse Event | Incidence Rate in Methylphenidate Users | Notes |
| Any Serious Adverse Event | 1.20%[12] | Non-comparative cohort studies |
| Anorexia | 74.3%[8] | Report from a referral center |
| Irritability | 57.1%[8] | Report from a referral center |
| Insomnia | 47.2%[8] | Report from a referral center |
| Arrhythmia | Increased risk (Incidence Rate Ratio: 1.61)[10] | Highest risk in the first 3 days of treatment |
| Myocardial Infarction | Increased risk between days 8-56 of treatment[11] |
Cognitive Enhancers: The Role of Donepezil
Donepezil is a piperidine-based, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[13] By increasing the levels of acetylcholine in the brain, donepezil is used to manage the symptoms of mild to moderate Alzheimer's disease.[14]
Efficacy Insights:
Donepezil has demonstrated efficacy in improving cognitive function in patients with Alzheimer's disease.[14] Its potency and selectivity for AChE over butyrylcholinesterase (BChE) are key determinants of its therapeutic window.
Comparative Potency and Selectivity of Acetylcholinesterase Inhibitors:
| Inhibitor | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE IC50 / AChE IC50) |
| Donepezil | 6.7[15][16] | >7,000[16] | >1000[16] |
| Rivastigmine | 4.3[15][16] | 31[16] | 7.2[16] |
| Galantamine | 405[17] | 11,500[17] | 28.4 |
| Tacrine | 77[15] | 66[16] | ~0.86 |
A lower IC50 value indicates higher potency. A higher selectivity index indicates greater preference for AChE.
Safety Profile:
The side effects of donepezil are primarily cholinergic in nature and include nausea, diarrhea, and insomnia.[18] Its high selectivity for AChE over BChE is thought to contribute to a more favorable side-effect profile compared to less selective inhibitors.[17]
Analgesics: Targeting Pain Pathways with Phenylpiperidines
The phenylpiperidine scaffold is a classic framework for potent opioid analgesics, with fentanyl and its analogues being prominent examples.[14][19] These compounds primarily act as agonists at the µ-opioid receptor.[14]
Fentanyl and its Analogues
Fentanyl is a powerful synthetic opioid, estimated to be 50 to 100 times more potent than morphine.[20] Its high potency and rapid onset of action make it a valuable tool in anesthesia and for managing severe pain.[8]
Efficacy Insights:
The analgesic efficacy of fentanyl and its derivatives is well-documented. Their primary mechanism involves activating µ-opioid receptors in the central and peripheral nervous systems, leading to a reduction in the perception of pain.[14]
Safety Profile:
The therapeutic utility of phenylpiperidine opioids is significantly limited by their severe and life-threatening side effects, most notably respiratory depression.[21] Other adverse effects include sedation, constipation, and a high potential for dependence and abuse.[21] The narrow therapeutic window of these compounds necessitates careful dose titration and monitoring.
Structure-Activity Relationship (SAR) Insights:
The analgesic potency of 4-phenylpiperidine derivatives is highly dependent on the nature of the substituents at the 1, 3, and 4-positions of the piperidine ring and on the phenyl ring.[22][23] Small modifications to the core structure can lead to dramatic changes in potency and receptor selectivity. For instance, the addition of a methyl group at the 3-position of the piperidine ring in prodine significantly enhances its analgesic activity compared to its non-methylated counterpart.[24]
Piperidines in Oncology and Infectious Diseases
The versatility of the piperidine scaffold extends beyond CNS and pain applications, with a growing number of derivatives being investigated for their potential in treating cancer and infectious diseases.
Anticancer Applications
Several piperidine-containing compounds have shown promise as anticancer agents by targeting various cellular pathways involved in tumor growth and proliferation.[25] For example, some derivatives act as inhibitors of crucial kinases or modulate the activity of transcription factors.[26]
Antiviral Potential
Piperidine-based compounds have also been identified as potential antiviral agents.[27] A series of piperidine derivatives were found to be potent inhibitors of the influenza virus, with one optimized compound exhibiting an EC50 value as low as 0.05 µM.[3]
Experimental Protocols for Efficacy and Safety Assessment
The robust evaluation of piperidine-based compounds relies on a battery of standardized in vitro and in vivo assays.
In Vivo Efficacy Models
Antipsychotic Activity:
Animal models are crucial for predicting the efficacy of antipsychotic drugs.[9][28] Key behavioral assays include:
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the stimulant effects of amphetamine, which is thought to mimic the positive symptoms of schizophrenia.[28]
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by psychotomimetic drugs. The ability of a test compound to restore PPI is indicative of antipsychotic potential.[9]
Caption: Workflow for in vivo assessment of antipsychotic efficacy.
Analgesic Activity:
The analgesic properties of opioids are typically evaluated using thermal nociception models:[29][30][31][32]
-
Hot Plate Test: This test measures the latency of a rodent to react to a heated surface, providing an indication of the drug's ability to raise the pain threshold.[30]
-
Tail-Flick Test: This assay measures the time it takes for a rodent to withdraw its tail from a radiant heat source.[30]
Caption: hERG channel's role in cardiac repolarization and drug-induced arrhythmia.
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the development of new therapeutics across a wide range of disease areas. Its structural simplicity belies a chemical versatility that allows for the fine-tuning of pharmacological activity and safety profiles. A thorough understanding of the structure-activity relationships, coupled with rigorous preclinical and clinical evaluation using validated efficacy and safety assays, is paramount to unlocking the full therapeutic potential of this privileged chemical motif. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of piperidine-based drug discovery and development.
References
- Kogure, M., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Journal of Pharmacological Sciences, 84(1), 70-76.
- Young, J. W., & Geyer, M. A. (2010). Behavioral animal models of antipsychotic drug actions. Current Topics in Behavioral Neurosciences, 4, 25-59.
- Hill, R. (2020). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology, 177(14), 3149-3161.
- Padovan, C. M., & Palermo-Neto, J. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Journal of Psychopharmacology, 23(2), 131-145.
- Padovan, C. M., & Palermo-Neto, J. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved February 14, 2024, from [Link]
-
AMES Test – OECD 471. (n.d.). TTS Laboratory Services. Retrieved February 14, 2024, from [Link]
- Kogure, M., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Yakugaku Zasshi, 120(10), 1044-1050.
-
Kogure, M., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butylcholinesterase in vitro. ResearchGate. Retrieved February 14, 2024, from [Link]
- Singh, A., & Kumar, A. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(11), 1084-1103.
- Wang, Y., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232.
- Birks, J. (2006). Cholinesterase inhibitors for Alzheimer's disease.
-
Pain Models for Preclinical Research. (n.d.). Eurofins Advinus. Retrieved February 14, 2024, from [Link]
- Peuskens, J. (2001). Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents. International Clinical Psychopharmacology, 16(5), 265-273.
- Storebø, O. J., et al. (2018). Methylphenidate for attention deficit hyperactivity disorder (ADHD) in children and adolescents – assessment of adverse events in non‐randomised studies.
-
Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
- Olesen, A. E., et al. (2012). Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. British Journal of Clinical Pharmacology, 74(4), 569-585.
- Bohme, G. A., & L'Hoste, Y. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Ion Channels (pp. 209-224). Humana Press.
-
opioidTRACE® Preclinical Screening Platform for Pain. (n.d.). Melior Discovery. Retrieved February 14, 2024, from [Link]
- Ekins, S., et al. (2010). Assessing Drugs for their Cardio-Toxicity. Current Medicinal Chemistry, 17(21), 2261-2271.
-
In Vitro Cardiotoxicity Screening Approaches. (2025, April 21). National Toxicology Program. Retrieved February 14, 2024, from [Link]
-
In-Vivo Models for Management of Pain. (2014). Scientific Research Publishing. Retrieved February 14, 2024, from [Link]
-
Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. (n.d.). Metrion Biosciences. Retrieved February 14, 2024, from [Link]
-
High-Throughput Assessment of Compound-Induced Cardiotoxicity Using Human iPSC-Derived Cardiomyocyte. (2020, November 17). YouTube. Retrieved February 14, 2024, from [Link]
- Li, Y., et al. (2024). Population Pharmacodynamic Models of Risperidone on PANSS Total Scores and Prolactin Levels in Schizophrenia. Pharmaceutics, 16(2), 185.
-
N20-272S046 Risperidone Clinical Statistical BPCA/FDASIA. (2006, December 21). U.S. Food and Drug Administration. Retrieved February 14, 2024, from [Link]
-
Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. (2023, June 2). U.S. Food and Drug Administration. Retrieved February 14, 2024, from [Link]
- Bohme, G. A., & L'Hoste, Y. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 975, 209-224.
-
Young, J. W., & Geyer, M. A. (2010). Behavioral animal models of antipsychotic drug actions. Tel Aviv University. Retrieved February 14, 2024, from [Link]
-
Pivotal Trial Results & Efficacy Outcomes | UZEDY®. (n.d.). Retrieved February 14, 2024, from [Link]
-
AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. (n.d.). Vivotecnia. Retrieved February 14, 2024, from [Link]
-
Methylphenidate linked to increased risk of cardiovascular events in ADHD. (2016, June 3). The Pharmaceutical Journal. Retrieved February 14, 2024, from [Link]
- Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
-
Ames Test with Enhanced Conditions. (n.d.). Scantox. Retrieved February 14, 2024, from [Link]
-
OECD 471: Ames Test. (n.d.). Gentronix. Retrieved February 14, 2024, from [Link]
-
Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience. Retrieved February 14, 2024, from [Link]
- Kumar, S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a134-a146.
- Sabzghabaee, A. M., et al. (2012). Adverse reactions of Methylphenidate in children with attention deficit-hyperactivity disorder: Report from a referral center. Journal of Research in Pharmacy Practice, 1(2), 69-73.
- Analgesic drugs (Chapter 31). (n.d.). In Fundamentals of Anaesthesia. Cambridge University Press.
-
Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. (n.d.). Sophion Bioscience. Retrieved February 14, 2024, from [Link]
- Shin, J. Y., et al. (2016). Cardiovascular safety of methylphenidate among children and young people with attention-deficit/hyperactivity disorder (ADHD): nationwide self controlled case series study. BMJ, 353, i2550.
- Boesen, K., et al. (2022). Extended‐release methylphenidate for attention deficit hyperactivity disorder (ADHD) in adults.
-
A Study of the Efficacy and Safety of Long-acting Injectable Risperidone and Risperidone Tablets in Patients With Schizophrenia. (n.d.). ClinicalTrials.gov. Retrieved February 14, 2024, from [Link]
-
Phenylpiperidines. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S107-S117.
- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S107-S117.
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Pivotal Trial Results & Efficacy Outcomes | UZEDY® [uzedyhcp.com]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Adverse reactions of Methylphenidate in children with attention deficit-hyperactivity disorder: Report from a referral center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmj.com [bmj.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Methylphenidate for attention deficit hyperactivity disorder (ADHD) in children and adolescents – assessment of adverse events in non‐randomised studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Portico [access.portico.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fda.gov [fda.gov]
- 19. painphysicianjournal.com [painphysicianjournal.com]
- 20. scantox.com [scantox.com]
- 21. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 24. Analgesic drugs (Chapter 31) - Fundamentals of Anaesthesia [cambridge.org]
- 25. ttslaboratuvar.com [ttslaboratuvar.com]
- 26. cochranelibrary.com [cochranelibrary.com]
- 27. Population Pharmacodynamic Models of Risperidone on PANSS Total Scores and Prolactin Levels in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scite.ai [scite.ai]
- 29. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. advinus.com [advinus.com]
- 31. Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In-Vivo Models for Management of Pain [scirp.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,2,5-trimethyl-N-pentylpiperidin-4-amine
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS No. 1218562-42-5), ensuring the safety of laboratory personnel and the protection of our environment.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure as a substituted piperidine—a class of cyclic amines—provides a strong basis for assessing its potential hazards and dictating its handling procedures. Amines are organic bases that can be corrosive, flammable, and ecotoxic.[1][2] Therefore, we must handle this compound with the assumption that it is hazardous waste.
Core Principles of Disposal: A Foundation of Safety
The foundational principle for disposing of 1,2,5-trimethyl-N-pentylpiperidin-4-amine is that it must be managed as regulated hazardous waste. This dictates a set of absolute prohibitions:
-
DO NOT Discharge to Sewer Systems: Amines can be toxic to aquatic life.[1] Disposing of this compound down the drain is a direct violation of environmental regulations and ethical scientific practice.[3][4]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and can lead to atmospheric contamination and exposure risks.[5]
-
DO NOT Mix with Incompatible Waste: Amine waste must be segregated from other chemical streams, particularly acids and strong oxidizing agents, to prevent potentially violent reactions.[1][2][6]
Personal Protective Equipment (PPE) and Engineering Controls
All handling of 1,2,5-trimethyl-N-pentylpiperidin-4-amine and its associated waste must be conducted with appropriate safety measures to prevent exposure. The causality is clear: substituted piperidines and other amines can cause severe skin, eye, and respiratory irritation or damage.[7][8][9]
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that could cause serious eye damage.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, as amines can be corrosive and readily absorbed.[11] |
| Body Protection | Flame-retardant, antistatic laboratory coat. | Protects against skin contact and provides a barrier from spills. |
| Respiratory | Required if handling outside of a fume hood. | Amines can be volatile and harmful if inhaled.[8] |
Engineering Control: All waste handling and consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[3][12]
Step-by-Step Waste Collection and Management Protocol
Proper collection is the first step in the disposal lifecycle. This protocol ensures that waste is contained safely and correctly identified for final disposal.
-
Designate a Waste Container: Select a container made of a material compatible with organic bases. The original product container is often the best choice.[5] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[2][5]
-
Label the Container: Immediately label the container with a "Hazardous Waste" label. Clearly identify the contents as "1,2,5-trimethyl-N-pentylpiperidin-4-amine Waste." Include the approximate concentration if diluted.
-
Collect Waste: Pour waste into the designated container inside a chemical fume hood. Do not fill the container beyond 75% capacity to allow for vapor expansion.[2]
-
Segregate and Store: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be away from incompatible materials like acids and oxidizers.[2][13] Ensure the container is stored away from heat, sparks, or open flames, as related compounds are flammable.[4][7]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.[1][5]
Disposal of Contaminated Materials and Empty Containers
The responsibility of disposal extends beyond the chemical itself to anything it has contaminated.
-
Contaminated Labware: Disposable items (pipette tips, gloves, wipes) contaminated with 1,2,5-trimethyl-N-pentylpiperidin-4-amine must be placed in a designated solid hazardous waste container for disposal. [14]* Empty Containers: An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as liquid hazardous waste. [12]Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to consult your EHS department. After triple rinsing and defacing the label, the container may be disposed of as regular trash or recycled. [3][5] By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility in your laboratory. You protect yourself, your colleagues, and the integrity of our shared environment.
References
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]
-
4-Piperidinone, 1,2,5-triMethyl-. lookchem. Retrieved from [Link]
-
Material Safety Data Sheet - 4,4'-Trimethylenedipiperidine. (2005, October 3). Cole-Parmer. Retrieved from [Link]
-
1,2,5-Trimethyl-4-piperidinone. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
1,2,5-trimethyl-piperidin-4-one Information. PharmaCompass.com. Retrieved from [Link]
-
EPA Subpart P Regulations. HW Drugs. Retrieved from [Link]
-
N,2,5-trimethyl-N-(4-methylpentyl)hex-5-en-1-amine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Retrieved from [Link]
-
Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information. Retrieved from [Link]
-
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)-. LookChem. Retrieved from [Link]
-
EPA's New Rules on Drug Disposal Begin in August. Pharmacy Times. Retrieved from [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019, January 9). Babst Calland. Retrieved from [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
